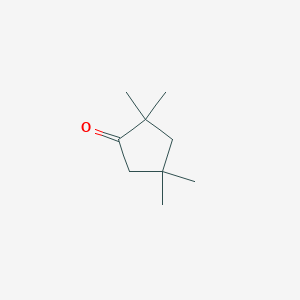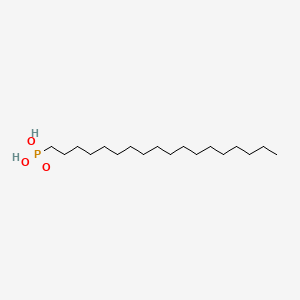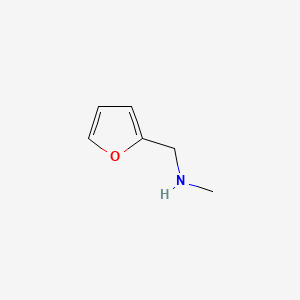![molecular formula C10H9FN2O B1294016 [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine CAS No. 933747-63-8](/img/structure/B1294016.png)
[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine
Overview
Description
[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine (also known as 3-FPI) is an organic compound that is used in a variety of scientific research applications. It is a fluorinated derivative of isoxazole and is commonly used as a building block for the synthesis of other molecules, such as drugs and other pharmaceuticals. 3-FPI has been studied extensively in both biochemical and physiological research, and its unique properties make it an ideal choice for a variety of experiments.
Scientific Research Applications
Aqueous Phase Synthesis and Antimicrobial Activity
The compound 3-methyl-4H-isoxazol-5-one, which is structurally related to [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine, was synthesized using green chemistry principles. This synthesis involved a room temperature process with simple stirring from ethyl acetoacetate and hydroxylamine hydrochloride in aqueous medium. The resulting compounds, including a novel 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one, demonstrated antibacterial and antifungal activity against various organisms like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Banpurkar, Wazalwar, & Perdih, 2018).
Synthesis and Characterization of Metal Complexes
Research into metal complexes of compounds like this compound has shown promising results. A study synthesized several metal (II) complexes and characterized them through various analytical methods. These complexes were evaluated for DNA-binding and cleavage studies, showing interactions with CT–DNA and supercoiled pBR322 DNA. Additionally, their antimicrobial assay showed significant activity, indicating potential biomedical applications (Ramesh et al., 2018).
properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGXVCNCLFEENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




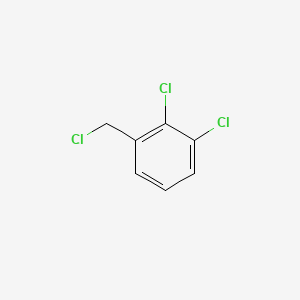


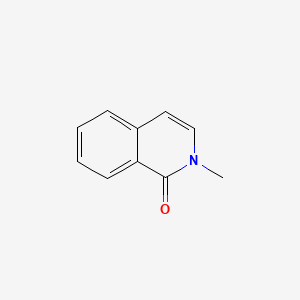
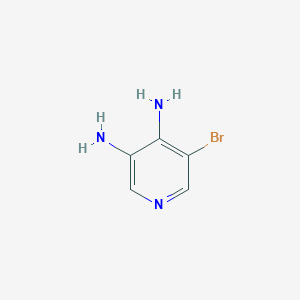
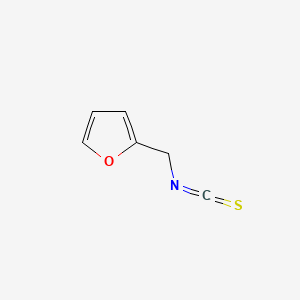

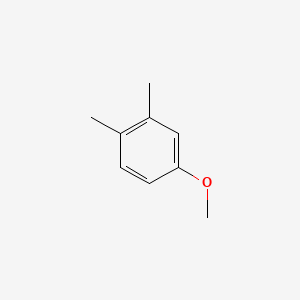
![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)
